molecular formula C8H12N2O2S B12065662 2-(2-Aminoethanesulfonyl)aniline CAS No. 76806-16-1

2-(2-Aminoethanesulfonyl)aniline

Cat. No.: B12065662
CAS No.: 76806-16-1
M. Wt: 200.26 g/mol
InChI Key: YJBOILFMNYDTCL-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(2-aminoethyl)sulfonyl]-: is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenamine, where the amino group is substituted with a 2-[(2-aminoethyl)sulfonyl] group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Benzenamine, 2-[(2-aminoethyl)sulfonyl]- typically begins with benzenamine and 2-chloroethylamine hydrochloride.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloroethylamine hydrochloride by the amino group of benzenamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of Benzenamine, 2-[(2-aminoethyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process is often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-[(2-aminoethyl)sulfonyl]- can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can also undergo reduction reactions, where the sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The amino group in Benzenamine, 2-[(2-aminoethyl)sulfonyl]- can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides in the presence of a base.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Sulfide or thiol derivatives.

    Substitution Products: Various acylated or alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Benzenamine, 2-[(2-aminoethyl)sulfonyl]- is used as an intermediate in the synthesis of various organic compounds.
  • It serves as a building block for the preparation of more complex molecules.

Biology:

  • The compound is used in the study of enzyme inhibition and protein interactions.
  • It is also used in the development of biochemical assays.

Medicine:

  • Benzenamine, 2-[(2-aminoethyl)sulfonyl]- has potential applications in drug development, particularly as an inhibitor of specific enzymes.
  • It is being investigated for its therapeutic potential in various diseases.

Industry:

  • The compound is used in the production of dyes, pigments, and other industrial chemicals.
  • It is also used in the manufacture of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways:

  • Benzenamine, 2-[(2-aminoethyl)sulfonyl]- exerts its effects by interacting with specific enzymes and proteins.
  • It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes.
  • The compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.

Comparison with Similar Compounds

    Benzenesulfonamide: Similar in structure but lacks the 2-[(2-aminoethyl)] group.

    4-(2-Aminoethyl)benzenesulfonamide: Similar but with a different substitution pattern on the benzene ring.

    N-(2-Aminoethyl)benzenesulfonamide: Similar but with the aminoethyl group directly attached to the sulfonamide group.

Uniqueness:

  • Benzenamine, 2-[(2-aminoethyl)sulfonyl]- is unique due to the presence of both an amino group and a sulfonyl group, which allows it to participate in a wide range of chemical reactions.
  • Its ability to inhibit serine proteases makes it valuable in biochemical research and drug development.

Properties

CAS No.

76806-16-1

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(2-aminoethylsulfonyl)aniline

InChI

InChI=1S/C8H12N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2

InChI Key

YJBOILFMNYDTCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)CCN

Origin of Product

United States

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